

Validating the insecticidal properties of Karanjin against specific pests

Author: BenchChem Technical Support Team. Date: December 2025

Karanjin's Insecticidal Efficacy: A Comparative Analysis for Researchers

Karanjin, a furanoflavonoid derived from the seeds of the Pongam tree (Pongamia pinnata), is gaining attention in the scientific community for its potent insecticidal properties. This guide provides a comparative analysis of **Karanjin**'s performance against various insect pests, supported by experimental data. It is intended for researchers, scientists, and professionals in drug development and pest management who are exploring alternatives to conventional synthetic insecticides.

Quantitative Efficacy of Karanjin and Pongamia Extracts

The insecticidal activity of **Karanjin** and various extracts of Pongamia pinnata has been evaluated against a range of agricultural and public health pests. The following tables summarize the effective concentration (EC₅₀) and lethal concentration (LC₅₀) values from several studies, offering a quantitative comparison of its potency.

Table 1: Efficacy against Lepidopteran Pests

Pest Species	Plant Product/Co mpound	Bioassay Type	Efficacy Metric	Value	Reference
Spodoptera litura	Methanolic extract of crude seed oil	Growth Reduction	EC50	0.11%	[1]
Spodoptera litura	Methanolic extract of crude seed oil	Antifeedant	EC50	0.21%	[1]
Spodoptera litura	Crude seed	Growth Reduction	EC ₅₀	2.72%	[1]
Spodoptera litura	Crude seed	Antifeedant	EC ₅₀	2.42%	[1]
Spodoptera litura	Methanolic extract of karanj bark	Growth Reduction	EC50	1.49%	[1]
Spodoptera litura	Methanolic extract of karanj bark	Antifeedant	EC50	2.51%	[1]
Spodoptera litura	Methanolic extract of karanj leaves	Growth xtract of Reduction		5.44%	[1]
Spodoptera litura	Methanolic extract of karanj leaves	Antifeedant	EC50	2.63%	[1]

Table 2: Efficacy against Coleopteran (Stored Product) Pests

Pest Species	Plant Product/Co mpound	Bioassay Type	Efficacy Metric	Value	Reference
Trogoderma granarium	Methanolic extract of crude seed oil	Topical Application	LC50	35.1 μ g/insect	[1]
Trogoderma granarium	Crude seed oil	Repellency	EC50	0.2 mg/cm ²	[1]
Tribolium castaneum	extract of		LC50	19.9 μ g/insect	[1]

Table 3: Efficacy against Other Pests

Pest Species	Plant Product/Co mpound	Bioassay Type	Efficacy Metric	Value	Reference
Odontoterme s obesus (Termite)	Karanjin	Topical Application	LC50 (24h)	0.038 g/L	[2]
Macrosiphoni ella sanborni (Aphid)	Combined Neem & Karanj Extracts	Topical Application	LC50	0.11%	[3]
Culex quinquefascia tus (Mosquito)	Karanja oil	Larvicidal	LC50	216.61 ppm	[4]
Aedes aegypti (Mosquito)	P. pinnata methanolic extract	Larvicidal	LC50 (24h)	101.36 ppm	[5]

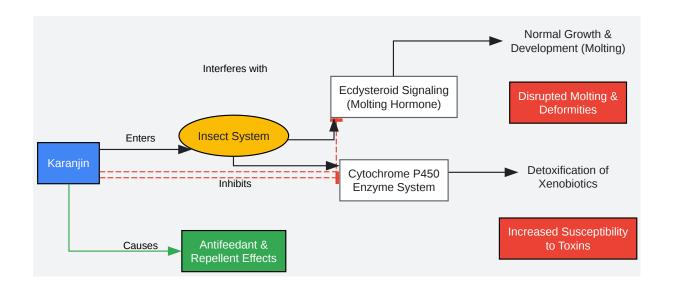
Comparative Performance Against Other Insecticides

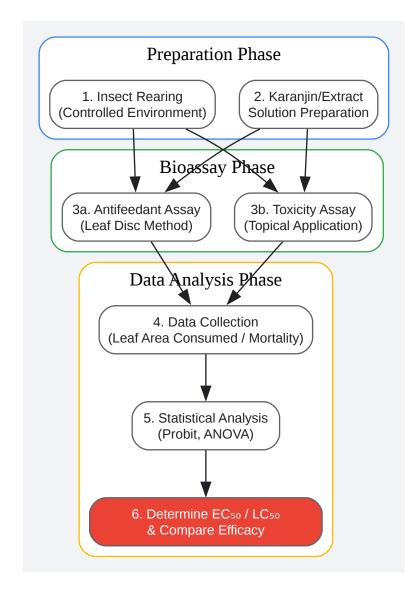
Karanjin and its source, Pongamia oil, have been tested alongside other botanical and synthetic insecticides, demonstrating competitive and sometimes synergistic effects.

Table 4: Karanjin/Pongamia Oil vs. Other Insecticides

Pest Species	Karanjin /Ponga mia Product	Compar ator Product	Efficacy Metric	Karanjin /Ponga mia Value	Compar ator Value	Finding	Referen ce
Leptinota rsa decemlin eata (Colorad o Potato Beetle)	Karanja Oil	Neem Oil	LC50 (Larval)	0.582 g/L	0.075 g/L	Neem oil was significan tly more effective.	[6]
Leptinota rsa decemlin eata	1:1 Mixture of Karanja & Neem Oil	Neem Oil alone	LC50 (Larval)	0.065 g/L	0.075 g/L	The mixture showed a synergisti c effect, being slightly more effective than neem oil alone.	[6]
Culex quinquef asciatus	Karanja Oil	Neem Oil	LC50 (Larval)	216.61 ppm	330.93 ppm	Karanja oil was over 1.5 times more toxic to the mosquito larvae than neem oil.	[4]

Culex quinquef asciatus	Karanja Oil	Abamecti n (Syntheti c)	LC50 (Larval)	216.61 ppm	10.36 ppm	The synthetic insecticid e Abamecti n was significan tly more potent.	[4]
Cnaphalo crocis medinalis (Rice Leaf Folder)	Karanj Oil	Chlorantr aniliprole (Syntheti c)	% Reductio n in Leaf Damage	41.45%	72.06%	The synthetic insecticid e was more effective in reducing crop damage.	[7]
Tetranyc hus sp. (Mites)	Methanol ic extract of Karanj oil (PSOME)	Methanol ic extract of Neem oil (NSOME)	LC50	1.25%	7.7%	Karanj oil extract was more effective against mites than neem oil extract.	[3]
Tetranyc hus sp.	Combine d PSOME & NSOME	PSOME alone	LC50	0.11%	1.25%	The combine d formulati on showed a significan	[3]


t synergisti c effect, with an 11.36-fold increase in activity over Karanj extract alone.


Mechanism of Action

Karanjin exhibits multiple modes of action, making it a versatile biopesticide. Its primary mechanisms include:

- Insect Growth Regulation (IGR): **Karanjin** interferes with the insect molting hormone, ecdysteroid, thereby disrupting the normal growth and development of insects.
- Cytochrome P450 Inhibition: It has been shown to inhibit cytochrome P450
 monooxygenases, a critical enzyme system in insects responsible for detoxifying foreign
 compounds, including insecticides.[4] This inhibition can lead to increased susceptibility of
 the insect to other toxins and can also synergize the effects of other insecticides.
- Antifeedant and Repellent Properties: Karanjin acts as a feeding deterrent and repellent for a variety of pests, reducing crop damage.[1]

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. entomologyjournals.com [entomologyjournals.com]
- 6. United Forces of Botanical Oils: Efficacy of Neem and Karanja Oil against Colorado Potato Beetle under Laboratory Conditions PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijcmas.com [ijcmas.com]
- To cite this document: BenchChem. [Validating the insecticidal properties of Karanjin against specific pests]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673290#validating-the-insecticidal-properties-of-karanjin-against-specific-pests]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com